![molecular formula C26H26FNO3S B2779698 C26H26Fno3S CAS No. 442535-98-0](/img/structure/B2779698.png)
C26H26Fno3S
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Overview
Description
Molecular Structure Analysis
The exact structure of this compound can be determined using various techniques such as ChemSpider or MolView . These platforms allow you to draw the molecular structure and convert it into a 3D model .
Chemical Reactions Analysis
Quantitative chemical analysis methods such as titration analysis can be used to measure the concentration of the substance in a sample . Additionally, the solution trajectories, steady state approximation, and sensitivity analysis in complex chemical reaction mechanisms can be used to understand the behavior of the system .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “C26H26FNO3S” can be analyzed using various techniques. For instance, thermal analysis techniques such as Thermogravimetric analysis (TGA) and Differential Thermal Analysis (DTA) can be used . The properties of nanomaterials change compared to their larger-dimension counterparts .
Scientific Research Applications
Catalysis and Polymerization
A significant application of similar compounds involves catalysis and polymerization processes. For instance, sodium 2-arylimino-8-quinolates have shown good activities towards the ring-opening polymerization (ROP) of rac-lactide, leading to the production of amorphous polylactides. This indicates the potential of certain compounds in catalyzing polymerization reactions to create polymers with broad molecular weight distributions, showcasing their role in materials science and engineering (Zhang et al., 2016).
Gas Storage and Separation
Another research application is in the domain of gas storage and separation. Metal–organic frameworks (MOFs) with adjustable structures have been highlighted for their efficiency in separating and storing gases like ethylene (C2H4) and propylene (C3H6), which are crucial for the chemical industry. Functionalized MOFs have demonstrated record-high C3H6 uptake and excellent repeatability over multiple cycles, suggesting their promising potential for industrial applications in gas storage and separation (Fan et al., 2019).
Environmental and Energy Applications
Compounds with similar structures have been recognized for their roles in environmental science, energy storage, and biotechnology. The unique properties of carbon nitrides (e.g., high polarity, thermal, and chemical stability) complement traditional carbon materials in applications ranging from catalysis to energy storage technologies (Tian et al., 2020).
High Energy Density Materials
Research into ternary CxNyOz compounds at high pressures has uncovered novel materials with potential applications as high energy density and ultrahard materials. High-pressure chemistry exploration has led to the discovery of materials like C2N2O crystals, which contain extended covalent networks of carbon, nitrogen, and oxygen, demonstrating the potential for creating materials with unique properties under extreme conditions (Steele & Oleynik, 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FNO3S/c1-26(2,3)16-8-13-24-21(14-16)22-15-23(19-6-4-5-7-20(19)25(22)31-24)28-32(29,30)18-11-9-17(27)10-12-18/h4-7,9-12,15-16,28H,8,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYFXKHSPNNSHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
C26H26Fno3S |
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